Relative Sweetness: Maltose vs. Sucrose, Lactose, and Trehalose
Maltose exhibits a relative sweetness of 0.33 (where sucrose = 1.00) [1]. This is significantly lower than the industry standard sucrose, providing a less sweet alternative for specific food applications. In direct comparison, maltose's sweetness (0.33) is higher than that of lactose (0.25) but lower than that of trehalose (0.45) [1]. An alternative cross-study source reports a similar range of 30–50% relative sweetness for maltose, with trehalose at 45% and lactose at 15–40% [2].
| Evidence Dimension | Relative Sweetness (Sucrose = 1.0 or 100) |
|---|---|
| Target Compound Data | 0.33 (or 30–50%) |
| Comparator Or Baseline | Sucrose: 1.0 (100%); Lactose: 0.25 (15–40%); Trehalose: 0.45 (45%) |
| Quantified Difference | Maltose is 67% less sweet than sucrose, 32% sweeter than lactose, and 27% less sweet than trehalose. |
| Conditions | Standard sensory evaluation panels. |
Why This Matters
This quantitative sweetness profile allows formulators to precisely control perceived sweetness intensity in products where sucrose is too sweet and lactose is too bland or functionally unsuitable.
- [1] Sivakumar S, et al. Table 1. Category | Sweetener | Relative Sweetness. Foods. 2025;14(7):2397. View Source
- [2] Clemens RA, et al. Table 6. Sugar | Relative sweetness. Nutrients. 2020;12(7):1951. View Source
